Palladium-Calciumcarbonat

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

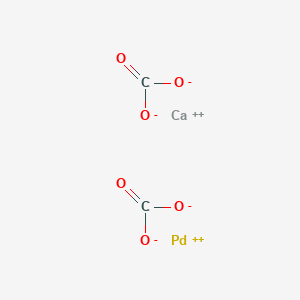

calcium;palladium(2+);dicarbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHAVVVUOEGIO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaO6Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Significance of Palladium Calcium Carbonate Catalysts

The story of palladium on calcium carbonate is inextricably linked with the development of the Lindlar catalyst. numberanalytics.comontosight.aiiitk.ac.in In 1952, the Swiss chemist Herbert Lindlar discovered that by depositing palladium on calcium carbonate and subsequently "poisoning" it with lead acetate (B1210297) and quinoline (B57606), he could create a catalyst that selectively hydrogenated alkynes to cis-alkenes without further reduction to alkanes. numberanalytics.comiitk.ac.inwikipedia.orgchemeducator.org This breakthrough was a pivotal moment in organic synthesis, as it provided a reliable method for accessing a specific stereoisomer, a crucial requirement in the synthesis of complex molecules like pharmaceuticals and natural products. numberanalytics.comontosight.ainumberanalytics.com

The Lindlar catalyst, a prime example of a palladium-calcium carbonate system, addressed a significant challenge of its time: the over-reduction of alkynes. numberanalytics.com Prior to its discovery, controlling the hydrogenation of an alkyne to stop at the alkene stage was a difficult task. The deactivation of the palladium sites by the lead poison proved to be the key, enhancing the catalyst's selectivity. wikipedia.org The palladium content in these catalysts is typically around 5% by weight. wikipedia.org The significance of this catalyst is underscored by its widespread use in major industrial syntheses, including the production of Vitamin A and dihydrovitamin K1. wikipedia.org

Beyond the specific application in alkyne hydrogenation, the development of palladium on calcium carbonate catalysts has contributed to the broader field of heterogeneous catalysis. These catalysts are valued for their use in a variety of other reactions, including dehydrogenation and coupling reactions. pubcompare.aisamaterials.com The solid nature of the catalyst allows for easy separation from the reaction mixture, a key advantage of heterogeneous catalysis that simplifies purification processes and allows for catalyst recycling. pubcompare.ainih.gov

Fundamental Role of Calcium Carbonate As a Catalytic Support Material

The interaction between the support and the catalytically active metal is a critical factor. Calcium carbonate is not merely an inert scaffold; it can influence the electronic properties of the palladium, which in turn affects its catalytic activity and selectivity. pubcompare.ai The basic nature of calcium carbonate can also play a role in certain reactions. sae.org Furthermore, the support contributes to the stability of the catalyst, preventing the agglomeration of palladium nanoparticles which would lead to a decrease in catalytic activity over time. samaterials.comasianpubs.org

The versatility of calcium carbonate as a support extends beyond palladium catalysts. It has been employed as a support for other organocatalysts, demonstrating its broader utility in heterogeneous catalysis. nih.govresearchgate.net By immobilizing catalysts on this solid support, the costs and energy associated with downstream separation processes are significantly reduced. nih.govfrontiersin.org The ability to recover and reuse these supported catalysts is a key aspect of sustainable chemistry. nih.gov

Overview of Palladium Species and Their Interaction with Calcium Carbonate

Conventional Catalyst Preparation Techniques

Traditional methods for preparing Pd/CaCO3 catalysts, such as wet impregnation and precipitation-deposition, have been widely used due to their simplicity and effectiveness.

Wet Impregnation Routes and Precursor Optimization

Wet impregnation is a common method for synthesizing supported metal catalysts. ua.es This technique involves the following steps:

Dissolving a palladium precursor, such as palladium chloride (PdCl2), in a suitable solvent. asianpubs.org

Immersing the calcium carbonate support material in the precursor solution. ua.esasianpubs.org

Removing the solvent, typically through evaporation, which leaves the palladium precursor deposited on the support surface. ua.es

A subsequent reduction step is often necessary to convert the palladium precursor into its active metallic form. ua.es

The choice of palladium precursor and the properties of the support material significantly influence the final catalyst's characteristics. researchgate.netmdpi.com For instance, using an aqueous solution of [Pd(NH3)4]Cl2 as the precursor for incipient wetness impregnation on a CaCO3 support has been reported. ua.es The structure and properties of the support, such as the crystal form of CaCO3 (e.g., calcite), can also play a role in the dispersion of the palladium particles. researchgate.net

Table 1: Comparison of Impregnation Methods for Pd/CaCO3 Catalyst Preparation

| Impregnation Method | Description | Key Parameters | Outcome |

| Conventional Impregnation | The support is immersed in a solution containing the metal precursor, followed by solvent removal and reduction. asianpubs.org | Precursor type, solvent, support properties. researchgate.netmdpi.com | Can lead to uneven particle distribution if not carefully controlled. asianpubs.org |

| Double Impregnation | Involves a two-step impregnation process, sometimes with the use of a complexing agent like EDTA to improve metal dispersion. asianpubs.org | Impregnation ratio, use of additives. asianpubs.org | Can enhance the selectivity of the catalyst, though it may sometimes reduce its overall activity. asianpubs.org |

Precipitation-Deposition Approaches

Precipitation-deposition is another established method for preparing Pd/CaCO3 catalysts. tue.nl This technique involves precipitating a palladium compound onto the calcium carbonate support, which is suspended in a solution. tue.nlacs.org The process generally includes:

Dissolving a palladium salt, like PdCl2, in an acidic solution. mdpi.com

Adjusting the pH of the solution to induce the precipitation of a palladium species, such as palladium hydroxide, onto the CaCO3 support. tue.nl

A subsequent reduction step, often using a reducing agent like sodium formate, converts the precipitated palladium compound into metallic palladium. orgsyn.org

This method can offer better control over the metal particle size and distribution compared to simple impregnation. tue.nl A key challenge in this method is to ensure that the metal precipitates onto the support surface rather than in the bulk solution. tue.nl

Advanced Synthesis Strategies and Structural Engineering

Recent advancements in catalyst synthesis have focused on precise control over the catalyst's architecture at the nanoscale to enhance its activity and selectivity.

Controlled Growth of Palladium Nanoparticles on Calcium Carbonate

The controlled synthesis of palladium nanoparticles (PdNPs) on a calcium carbonate support is a key area of research. The size and dispersion of these nanoparticles are critical factors that influence the catalyst's performance. researchgate.net One approach involves depositing pre-synthesized PdNPs onto the CaCO3 support. For instance, palladium nanoparticles with a size range of 3-6 nm have been successfully deposited on individual calcium carbonate plates derived from mussel shells. nih.govresearchgate.net The synthesis of PdNPs themselves can be achieved through various methods, including the reduction of a palladium precursor in solution, where the conditions can be tuned to control the final particle size. rsc.org The interaction between the palladium precursor and the support material during synthesis plays a crucial role in the resulting nanoparticle characteristics. uu.nl

Synthesis of Sub-Nanometric Palladium Clusters and Single-Atom Catalysts on Calcium Carbonate

A frontier in catalysis is the development of sub-nanometric clusters and single-atom catalysts (SACs), where the metal is dispersed as individual atoms or very small clusters on the support. This maximizes the utilization of the precious metal and can lead to unique catalytic properties. csic.es

Researchers have successfully synthesized soluble or solid-supported Pd-(CaCO3)n clusters (where n = 2–13). csic.esresearchgate.net This was achieved by saturating an ethanol (B145695) solution containing a palladium precursor, triethylamine, and calcium chloride with carbon dioxide. csic.es These sub-nanometric clusters have shown exceptionally high catalytic activity and selectivity in certain reactions, such as the semi-hydrogenation of internal alkynes, outperforming traditional nanoparticle catalysts. csic.es The enhanced performance is attributed to the higher electrophilicity of these small clusters. csic.es The development of SACs on various supports is an active area of research, with the stability of the single atoms being a key challenge. acs.orgacs.org The choice of support material and anchoring strategies are critical to prevent the aggregation of single atoms into larger particles. nih.gov

Green and Sustainable Synthesis Methods for Palladium-Calcium Carbonate

In line with the principles of green chemistry, there is a growing interest in developing environmentally friendly and sustainable methods for synthesizing Pd/CaCO3 catalysts. scientificlabs.comoatext.com This includes the use of renewable resources and waste materials as catalyst supports. A notable example is the transformation of mussel shell waste, which is primarily calcium carbonate, into a support for palladium nanoparticles. nih.gov This approach not only provides a low-cost and effective support but also addresses the issue of waste management. nih.gov

Furthermore, green synthesis approaches often employ plant extracts or other biological materials as reducing and stabilizing agents for the formation of palladium nanoparticles. jksus.orgmdpi.comnih.gov For example, aqueous extracts from plants like Origanum vulgare L. have been used to create palladium nanoparticles in an eco-friendly manner. mdpi.comnih.gov These bio-synthesized nanoparticles can then be immobilized on supports like calcium carbonate. plos.org The use of biomass-derived materials and green solvents like water or ethanol/water mixtures is also a key aspect of sustainable catalyst preparation. mdpi.com

Utilization of Biogenic Calcium Carbonate Supports

The use of biogenic calcium carbonate, derived from natural sources such as mollusk shells, offers a sustainable and often structurally advantageous alternative to synthetically produced supports. frontiersin.orgresearchgate.net These materials can possess unique microstructures and surface properties that influence the deposition and activity of the palladium nanoparticles.

Research has demonstrated the transformation of waste mussel shells into individual calcium carbonate plates (ICCP) which then serve as a support for palladium nanoparticles. researchgate.net These biogenic supports can lead to catalysts with novel morphologies and enhanced performance in reactions like Sonogashira cross-coupling. researchgate.netnih.gov For instance, palladium nanoparticles (3-6 nm) deposited on ICCP derived from Perna viridis (green mussel) shells have shown high efficiency. researchgate.net This approach not only provides a value-added application for waste materials but also leverages the inherent properties of biomineralized structures for catalysis. frontiersin.orgresearchgate.net

Microbial Synthesis Pathways

Microbial synthesis is an emerging green chemistry approach for producing metallic nanoparticles. researchgate.netcoventry.ac.uk This method utilizes microorganisms, such as bacteria, which can reduce soluble metal ions into catalytically active nanoparticles. plos.orgmdpi.com Sulfidogenic bacteria, for example, have been employed to reduce soluble Pd(II) to form biologically-mineralized palladium nanoparticles (bio-Pd). plos.org These nanoparticles can be supported on the residual cellular organic matrix, which can then be used in conjunction with calcium carbonate.

Studies involving bacteria like Sporosarcina pasteurii have highlighted the process of microbially induced calcium carbonate precipitation (MICP). researchgate.netresearchgate.netgoogle.com This process can be harnessed to co-precipitate palladium nanoparticles with calcium carbonate, creating a catalyst in situ. The remediation of heavy metals through MICP further underscores the strong interaction between the microbially produced calcium carbonate and metal ions, a principle that can be extended to catalyst preparation. google.com Research on Desulfovibrio desulfuricans has produced bio-Pd catalysts that, after heat treatment, show high selectivity in the hydrogenation of 2-butyne-1,4-diol, a key industrial reaction. plos.org

| Catalyst System | Microbial Species | Key Finding | Application |

| Bio-Pd | Desulfovibrio desulfuricans | Heat-processed bio-Pd showed high selectivity for alkene production in alkyne hydrogenation. plos.org | Hydrogenation |

| Bio-Pd | GarciniapedunculataRoxb leaf extract | Starch-stabilized Pd nanoparticles showed excellent activity in Suzuki-Miyaura reactions and alcohol oxidation. mdpi.com | C-C Coupling, Oxidation |

| MICP-based | Sporosarcina pasteurii | Demonstrated high efficiency in precipitating metal ions with calcium carbonate. google.com | Catalyst support synthesis |

Encapsulation and Cladding Techniques for Enhanced Stability

To improve the stability, reusability, and handling of palladium catalysts, various encapsulation and cladding techniques have been developed. These methods involve coating the catalyst particles with a protective layer that prevents the leaching of the metal while still allowing reactants and products to pass through.

One patented method describes the cladding of a palladium-carbon catalyst with calcium carbonate. This is achieved by mixing the Pd/C catalyst in a carbonate solution, followed by the addition of a calcium salt solution to precipitate a CaCO₃ shell around the catalyst particles. mdpi.com This "egg-shell" type catalyst allows for easy recovery and reuse without the need for filtration, and maintains high catalytic activity. mdpi.com

Other advanced techniques involve creating core-shell microcapsules. The polymer-induced liquid-precursor (PILP) process has been used to deposit smooth, continuous calcium carbonate coatings onto various core materials. whiterose.ac.uk Another approach uses polydopamine, inspired by the adhesive proteins in mussels, to form a protective organic coating on CaCO₃-based microcapsules, significantly enhancing their mechanical and barrier properties. numberanalytics.com These methods prevent catalyst degradation and agglomeration, leading to a longer operational life. whiterose.ac.uknumberanalytics.com

Post-Synthetic Modification and Doping Strategies

The performance of Pd/CaCO₃ catalysts can be precisely tailored through post-synthetic modifications. These strategies involve the addition of promoters, poisons, or modifiers to the catalyst surface to alter its electronic properties and surface geometry, thereby enhancing selectivity and activity for specific reactions.

Role of Lead Poisoning and Alloying in Catalyst Design

The most prominent example of post-synthetic modification is the Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead. iitk.ac.insamaterials.comresearchgate.netmdpi.com Lead acts as a "poison" by deactivating the most active sites on the palladium surface. iitk.ac.inresearchgate.net This deactivation is crucial for preventing the over-hydrogenation of alkynes to alkanes, thus stopping the reaction selectively at the alkene stage. researchgate.netchemistrytalk.orgrsc.org

Mechanistic studies reveal that lead functions by blocking specific active sites responsible for alkene adsorption and subsequent hydrogenation. oaepublish.com Research combining experimental data and kinetic modeling has shown that unpoisoned palladium catalysts possess two types of active sites: "alkyne sites" that strongly adsorb alkynes but weakly adsorb alkenes, and "alkene sites" that strongly adsorb alkenes, leading to over-hydrogenation. oaepublish.com Lead poisoning preferentially eliminates these "alkene sites," drastically improving selectivity. oaepublish.com The formation of a Pd-Pb alloy on the catalyst surface alters the electronic properties and reduces the amount of hydrogen the catalyst can absorb, further contributing to its selectivity. chemistrytalk.org

| Modifier | Effect on Pd/CaCO₃ | Mechanism of Action | Resulting Selectivity |

| Lead (Pb) | Decreases overall activity | Blocks "alkene" adsorption sites, alters electronic properties, forms Pd-Pb alloy. chemistrytalk.orgoaepublish.com | High selectivity for cis-alkenes from alkynes. researchgate.net |

| Quinoline | Further enhances selectivity | Competes for active sites, removes remaining "alkene" sites. rsc.orgoaepublish.com | Prevents over-hydrogenation, especially for terminal alkynes. mdpi.com |

Organic Modifiers and Ligand-Free Systems (e.g., Quinoline, Cyclodextrins)

Organic modifiers are frequently used in conjunction with metal poisons to further refine catalyst selectivity. Quinoline is a classic additive in the Lindlar catalyst system, working synergistically with lead to prevent the formation of alkanes. samaterials.commdpi.comrsc.org It is believed to function by competing for the remaining active sites on the palladium surface, effectively blocking any residual pathways for over-hydrogenation. mdpi.comoaepublish.com A direct liquid-phase adsorption study demonstrated that the addition of quinoline to a Pb-poisoned catalyst causes the number of "alkene sites" to almost disappear, which is consistent with its role in achieving high selectivity. oaepublish.com

In a different approach, cyclodextrins have been employed as modifiers to create efficient, ligand-free catalytic systems, particularly for reactions in aqueous media. frontiersin.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. When attached to the surface of palladium nanoparticles, they can facilitate the reaction of hydrophobic organic substrates in water by acting as mass transfer agents. frontiersin.org An efficient and selective catalytic system using hydroxypropylated cyclodextrins and Pd/CaCO₃ has been developed for ligand-free aqueous Heck reactions, demonstrating that this approach can yield active, selective, and immobilized catalysts. frontiersin.org

Promotion with Other Metal Ions and Non-Metallic Elements

The catalytic properties of Pd/CaCO₃ can be enhanced by doping with a secondary metal or a non-metallic element. This promotion can improve activity, stability, and selectivity by creating bimetallic alloys or by modifying the electronic structure of the palladium atoms. google.comdtu.dk

Metal Ion Promotion: The addition of a second, less expensive metal can modify the surface properties of the palladium nanoparticles. dtu.dk For example, copper has been used as a doping agent for palladium catalysts in the selective hydrogenation of 1,4-butynediol. dtu.dk In other systems, calcium itself, beyond its role as a support, can act as a promoter, potentially increasing the dispersion of palladium on the support surface. sigmaaldrich.com The addition of promoters like cerium (Ce) and calcium (Ca) to palladium supported on mesocellular foam (MCF) has been shown to influence the catalyst's performance in the conversion of acetone (B3395972) to methyl isobutyl ketone. sigmaaldrich.com

Non-Metallic Element Promotion: Doping palladium with non-metallic elements such as boron (B), nitrogen (N), or sulfur (S) is an effective strategy to regulate its structural and electronic properties. google.com The introduction of these heteroatoms can modulate the work function and surface adsorption characteristics of the palladium active sites. google.com For instance, the interstitial modification of palladium nanoparticles with boron atoms has been shown to create a green catalyst for selective hydrogenation, offering an alternative to toxic lead poisons. Similarly, the synthesis of palladium nitrides (PdNₓ) has been explored to optimize the d-band center of Pd sites, thereby improving catalytic performance across a range of reactions. google.com

Spectroscopic Techniques for Elemental Composition and Oxidation State

Spectroscopic methods provide invaluable information about the elemental makeup and the chemical state of the components within the Pd/CaCO3 system.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Pd/CaCO3 catalysts, XPS is instrumental in determining the oxidation state of palladium.

The Pd 3d region of the XPS spectrum exhibits well-separated spin-orbit components (Pd 3d5/2 and Pd 3d3/2) with a splitting of approximately 5.26 to 5.31 eV. xpsfitting.comthermofisher.com The binding energy of the Pd 3d5/2 peak for metallic palladium (Pd(0)) is typically observed around 335.0–335.5 eV. nih.govresearchgate.net In contrast, oxidized palladium species (Pd2+), often in the form of palladium(II) oxide (PdO), show a shift to higher binding energies, with the Pd 3d5/2 peak appearing at approximately 337.0 eV. researchgate.net It is important to note that palladium oxide can be reduced by X-ray exposure during analysis, necessitating minimal acquisition times for the Pd3d region. xpsfitting.comthermofisher.com

Studies have shown that for Pd/CaCO3 systems, the surface of palladium nanoparticles can be oxidized. researchgate.net The preparation method can influence the percentage of Pd(0) species, with some synthesis routes yielding a higher percentage of the metallic state. researchgate.net For instance, analysis of Pd-Au nanoparticles on a support revealed that at room temperature in a CO/O2 mixture, the Pd 3d5/2 component corresponding to metallic palladium was at a binding energy of 335.5 eV, while palladium in a PdAu alloy was observed at 335.1 eV. nih.gov

The calcium carbonate support itself can also be analyzed by XPS. The Ca 2p and C 1s spectra provide information about the chemical environment of calcium and carbon. For calcium carbonate, the Ca 2p spectrum would show characteristic peaks, and analysis of the C 1s and O 1s regions can help identify carbonate species and any adventitious carbon contamination. rsc.org A detailed analysis of a Pd + Pb on CaCO3 system, known as the Lindlar catalyst, identified that the support's free surface is covered by a calcium-hydroxide carbonate phase. deepdyve.com

Table 1: Representative XPS Binding Energies for Palladium Species.

| Palladium Species | Pd 3d5/2 Binding Energy (eV) | Pd 3d3/2 Binding Energy (eV) |

| Metallic Palladium (Pd(0)) | ~335.0 - 335.5 | ~340.3 - 340.8 |

| Palladium(II) Oxide (PdO) | ~337.0 | ~342.3 |

| Palladium in PdAu alloy | ~335.1 | Not specified |

Note: Binding energies can vary slightly depending on the specific catalyst system and instrument calibration.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. Handheld XRF analyzers are particularly useful for the rapid identification and quantification of elements like palladium in catalytic materials. quantum-rx.com XRF can accurately measure the concentration of palladium, which is crucial for quality control and for calculating the correct pricing of catalyst materials. quantum-rx.comspectroscopyonline.com The technique works by irradiating the sample with X-rays, which causes the elements within the sample to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification, while the intensity is proportional to the concentration. youtube.com

For accurate quantitative analysis of powdered samples like Pd/CaCO3, proper sample preparation is key. The material should be finely ground, homogenized, and dry to avoid particle size effects and ensure representative results. spectroscopyonline.com XRF is capable of measuring palladium content, often expressed as a weight percentage (wt.%) of the total catalyst. ottokemi.commatthey.com In addition to palladium, XRF can also detect other elements that may be present in the catalyst, such as lead in Lindlar catalysts or other metals in bimetallic formulations. quantum-rx.com

Elemental analysis can also be performed using other techniques, such as Inductively Coupled Plasma (ICP) based methods, which can provide highly accurate quantitative data on the elemental composition of the catalyst.

Table 2: Typical Elemental Composition Range for Commercial Pd/CaCO3 Catalysts.

| Element | Typical Concentration Range (wt.%) |

| Palladium (Pd) | 5% - 10% |

| Calcium Carbonate (CaCO3) | Balance |

Note: The palladium loading can be customized for specific applications. americanelements.com

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds and molecular structure of a material.

FTIR Spectroscopy can be used to identify the functional groups present in the Pd/CaCO3 system. The calcium carbonate support has characteristic infrared absorption bands. For instance, the carbonate ion (CO3^2-) exhibits strong absorption bands corresponding to its vibrational modes. These typically appear around 1400-1450 cm⁻¹ (asymmetric stretching), 870-880 cm⁻¹ (out-of-plane bending), and 700-715 cm⁻¹ (in-plane bending). The exact positions can vary depending on the crystalline form of CaCO3 (calcite, aragonite, or vaterite).

Raman Spectroscopy is also highly effective for characterizing the different polymorphs of calcium carbonate. rsc.org Each crystalline phase—calcite, aragonite, and vaterite—has a distinct Raman spectrum. mdpi.com For example, calcite typically shows a very strong, sharp peak around 1085-1086 cm⁻¹, while aragonite has a characteristic peak around 1084 cm⁻¹. colorado.edu The presence of amorphous calcium carbonate can be identified by a broad band around 1080 cm⁻¹. colorado.edu Raman spectroscopy can also be used to study the interaction between palladium and the support material. The presence of palladium nanocrystals can influence the Raman spectra of the carbonaceous support, although in some cases, if the palladium is highly clustered, its influence on the support's spectrum may be weak. researchgate.net

Table 3: Characteristic Raman Bands for Calcium Carbonate Polymorphs.

| Polymorph | Key Raman Band (cm⁻¹) |

| Calcite | ~1086 |

| Aragonite | ~1084 |

| Vaterite | Multiple bands, including one near 1090 cm⁻¹ |

| Amorphous CaCO₃ | Broad band ~1080 |

Source: rsc.orgcolorado.edu

UV-Visible (UV-Vis) spectroscopy can be employed to identify different palladium species present in the catalyst. Aqueous solutions of Pd(II) complexes, for example, are often light yellow and exhibit characteristic absorption spectra. researchgate.net The position and shape of the absorption bands can provide information about the coordination environment and oxidation state of the palladium ions. For instance, aqueous solutions of various Pd(II) amino acid complexes show a maximum absorption (λmax) at around 320 nm. researchgate.net By analyzing the UV-Vis spectra, it is possible to distinguish between different palladium complexes and potentially monitor changes in the palladium species during catalyst preparation or reaction.

Microscopic and Diffraction Techniques for Morphology and Crystallography

Microscopic and diffraction techniques are essential for visualizing the physical structure of the catalyst, including the size and distribution of palladium particles and the crystalline nature of the support.

High-Resolution Field Emission Scanning Electron Microscopy (HR-FESEM) offers significantly improved spatial resolution, down to the nanometer scale, compared to conventional SEM. ceric-eric.euusm.my This makes it possible to visualize the palladium nanoparticles dispersed on the surface of the calcium carbonate support. researchgate.net HR-FESEM can provide detailed information on the size, shape, and distribution of these nanoparticles, which are critical factors influencing the catalyst's activity and selectivity. researchgate.netnih.gov The technique uses a field-emission gun to produce a smaller, more coherent electron beam, resulting in clearer, less distorted images. ceric-eric.eu For non-conducting samples like calcium carbonate, a thin conductive coating (e.g., gold-palladium) is often applied to prevent charging and improve image quality. acs.org

Table 4: Comparison of SEM and HR-FESEM for Catalyst Characterization.

| Feature | Scanning Electron Microscopy (SEM) | High-Resolution Field Emission SEM (HR-FESEM) |

| Resolution | Typically >1 nm | As low as 0.6-1.5 nm |

| Primary Use | General morphology of the CaCO₃ support | Imaging of individual Pd nanoparticles |

| Magnification | Up to ~100,000x | Up to 1,000,000x |

| Image Clarity | Good | Excellent, less distortion |

Sources: ceric-eric.euusm.my

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for the nanoscale investigation of Pd/CaCO3 catalysts. These techniques provide direct visualization of the palladium nanoparticles dispersed on the calcium carbonate support, offering insights into their size, morphology, and distribution—factors that critically influence catalytic activity.

Detailed research findings from TEM analysis reveal that palladium nanoparticles on a calcium carbonate support can be synthesized with controlled sizes, often in the range of 1 to 10 nanometers. nau.eduresearchgate.net HRTEM studies further elucidate the atomic structure of these nanoparticles. For instance, analyses have identified various shapes for palladium nanoparticles, including cubo-octahedrons, icosahedrons, and truncated decahedrons. nau.edu The crystalline nature of the individual Pd particles can be confirmed, and in some cases, a degree of structural disorder or amorphous character has been observed. nau.edu

The interface between the palladium nanoparticles and the calcium carbonate support is also a key area of investigation. HRTEM can provide information on the atomic arrangement at this interface, which is crucial for understanding the metal-support interactions that can affect catalytic performance. nih.gov The dispersion of the nanoparticles is another critical parameter readily assessed by TEM. A uniform distribution of small Pd particles is generally desirable for maximizing the number of active sites available for catalysis. samaterials.com

X-ray Diffraction (XRD) for Crystalline Phases and Particle Size

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a material and to estimate the average crystallite size of the metallic nanoparticles. In the context of Pd/CaCO3 catalysts, XRD patterns are used to confirm the crystal structure of both the palladium metal and the calcium carbonate support.

The calcium carbonate support typically exists in crystalline forms such as calcite or aragonite, each producing a characteristic set of diffraction peaks. researchgate.netresearchgate.netresearchgate.net The palladium nanoparticles, if crystalline and present in sufficient quantity, will also produce diffraction peaks corresponding to their face-centered cubic (fcc) lattice structure. The positions of these peaks allow for the unambiguous identification of the metallic phase.

A key application of XRD in catalyst characterization is the determination of the average palladium crystallite size. This is achieved by analyzing the broadening of the diffraction peaks using the Scherrer equation. uc.eduyoutube.com Broader peaks are indicative of smaller crystallite sizes. It is important to note that the Scherrer equation provides an estimation of the size of the coherently scattering domains, which may not always be identical to the particle size observed by TEM, especially in cases of polycrystalline or strained nanoparticles. najah.edu Studies have shown that the crystallite size estimated by XRD can sometimes be smaller than the particle size observed by TEM, a discrepancy that can be attributed to factors like the presence of icosahedral structures which lead to peak broadening. najah.edu

| Technique | Information Obtained | Typical Findings for Pd/CaCO3 |

| XRD | Crystalline phase identification, average crystallite size | Confirms fcc structure of Pd and crystalline nature of CaCO3 support (e.g., calcite, aragonite). researchgate.netresearchgate.netresearchgate.net Estimates average Pd crystallite size via Scherrer equation. uc.edunajah.edu |

Surface and Porosity Analysis

The surface properties of the Pd/CaCO3 catalyst, including its surface area and the accessibility of the active palladium sites, are critical determinants of its catalytic efficacy.

Gas Adsorption-Desorption Isotherms (BET Surface Area and Pore Structure)

The Brunauer-Emmett-Teller (BET) method, which relies on the physisorption of an inert gas (typically nitrogen) at cryogenic temperatures, is the standard technique for determining the specific surface area of porous materials like Pd/CaCO3. iitk.ac.in A high surface area is generally advantageous as it can support a higher dispersion of palladium nanoparticles, providing more active sites for the reaction. samaterials.com

The analysis of the nitrogen adsorption-desorption isotherm can also provide detailed information about the pore structure of the calcium carbonate support, including the pore volume and pore size distribution. researchgate.netresearchgate.net The shape of the isotherm can indicate the type of pores present (e.g., micropores, mesopores, or macropores). This information is crucial as the pore structure governs the diffusion of reactants and products to and from the active palladium sites.

| Analysis | Parameter Measured | Significance |

| BET Analysis | Specific Surface Area | A higher surface area often correlates with better dispersion of Pd nanoparticles and more available active sites. samaterials.com |

| Gas Adsorption-Desorption | Pore Volume and Size Distribution | Determines the accessibility of the catalyst's interior surface to reactants and influences mass transfer. researchgate.netresearchgate.net |

Chemisorption Studies (e.g., CO Chemisorption)

While BET analysis provides information about the total surface area, chemisorption techniques are employed to quantify the active metallic surface area and the dispersion of the palladium nanoparticles. This is achieved by using a probe molecule that selectively adsorbs onto the metal surface. Carbon monoxide (CO) is a commonly used probe molecule for palladium. iitk.ac.in

In a typical CO chemisorption experiment, the amount of CO that irreversibly binds to the palladium surface is measured. From this value, the number of exposed palladium atoms, the metallic surface area, and the metal dispersion (the ratio of surface metal atoms to the total number of metal atoms) can be calculated. This data is vital for understanding the structure-activity relationships of the catalyst.

Thermal and Other Analytical Techniques

Thermal analysis techniques provide valuable information about the stability and composition of the Pd/CaCO3 catalyst.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. slideshare.net For Pd/CaCO3, TGA can be used to study its thermal stability and decomposition behavior. The calcium carbonate support is known to decompose at elevated temperatures (typically starting above 600°C), releasing carbon dioxide and forming calcium oxide. chembam.comegyankosh.ac.inwikipedia.org The TGA curve will show a significant weight loss in this temperature range, which can be used to quantify the amount of calcium carbonate in the sample.

TGA can also provide insights into the presence of moisture or other volatile components in the catalyst. Furthermore, if the catalyst has been subjected to reactions that might lead to the deposition of carbonaceous species (coke), TGA in an oxidizing atmosphere can be used to determine the amount of coke by measuring the weight loss associated with its combustion.

| Technique | Measurement | Information Gained for Pd/CaCO3 |

| TGA | Mass change vs. temperature | Determines thermal stability, decomposition temperature of CaCO3 support, and can quantify moisture or coke content. chembam.comegyankosh.ac.inmdpi.com |

Nuclear Magnetic Resonance (NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive technique for probing the local chemical environment of specific nuclei within a material. In the context of palladium-calcium carbonate (Pd/CaCO₃) catalysts, NMR studies, particularly focusing on ¹³C and ³¹P, provide invaluable data on the structure of the support, the nature of the palladium species, and the interactions between the metal and the support.

Solid-state ¹³C NMR spectroscopy is instrumental in characterizing the calcium carbonate support. The ¹³C chemical shifts are sensitive to the different crystalline phases of CaCO₃ (calcite, aragonite, and vaterite), allowing for the determination of the polymorphic composition of the support material. Furthermore, changes in the ¹³C NMR spectra can indicate interactions between the palladium nanoparticles and the carbonate support. For instance, a study on amorphous calcium carbonate (ACC) stabilized by poly-aspartate revealed that the pH of the synthesis solution influences the ¹³C chemical shift of the carbonate, a finding that can be extended to understand the surface chemistry of Pd/CaCO₃ systems. rsc.org

While direct observation of the ¹⁰⁵Pd nucleus is challenging due to its low gyromagnetic ratio and quadrupole moment, indirect methods and the study of probe molecules can provide significant structural information. pascal-man.com For catalysts modified with phosphorus-containing ligands, ³¹P NMR is an exceptionally sensitive probe. epa.gov The chemical shift of ³¹P is highly dependent on the coordination environment of the palladium atom, enabling the differentiation between various palladium-phosphine complexes that may form on the catalyst surface. nih.govmdpi.comnih.govresearchgate.net For example, distinct ³¹P NMR signals can be observed for cis and trans isomers of palladium complexes, and the chemical shifts can indicate the degree of strain in the metal-ligand bond. epa.gov

Research has shown that the interaction of hydrogen with palladium can be monitored using ¹H NMR. nih.gov Studies on powdered palladium and alumina-supported palladium have demonstrated a correlation between the ¹H NMR shift and the hydrogen-to-palladium ratio, which could potentially be used to understand hydrogen absorption and activation on Pd/CaCO₃ catalysts. nih.gov

Table 1: Representative NMR Data for Palladium-Based Systems

| Nucleus | System/Technique | Observed Chemical Shift (ppm) | Structural Interpretation |

| ¹³C | Amorphous Calcium Carbonate | Varies with synthesis pH | Reflects changes in the local electronic environment of the carbonate ions. rsc.org |

| ³¹P | Palladium-phosphine complexes | -50 to 200 | Sensitive to the geometry and electronic structure of the Pd-P bond. researchgate.net |

| ³¹P | Silica-bound Pd-phosphine complexes | ~21 (trans), ~30 (cis) | Distinguishes between different geometric isomers of the surface complexes. epa.gov |

| ¹H | Hydrogen in β-palladium hydride | Dependent on H/Pd ratio and temperature | Correlates with the amount of hydrogen absorbed by the palladium. nih.gov |

This table is generated based on data from multiple sources for illustrative purposes and may not represent a single experimental study.

Inductively Coupled Plasma (ICP) for Metal Loading

Inductively Coupled Plasma (ICP) spectrometry is a highly sensitive and accurate analytical technique for determining the elemental composition of a sample. It is the method of choice for quantifying the palladium loading on calcium carbonate supports, a critical parameter that directly influences the catalyst's activity and cost-effectiveness. The two primary variants of this technique are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).

To perform an ICP analysis of a Pd/CaCO₃ catalyst, the solid material must first be brought into a liquid form. This is typically achieved through acid digestion, often assisted by microwave heating to ensure complete dissolution of both the palladium metal and the calcium carbonate support. nih.govgoogle.compsu.edu Common digestion reagents include aqua regia (a mixture of nitric acid and hydrochloric acid). psu.edu The choice of digestion method and acids is crucial to prevent the loss of palladium and to avoid interferences during analysis. psu.edu For instance, sodium peroxide fusion is another effective method for the complete dissolution of catalyst samples. azom.com

Once the sample is in solution, it is introduced into the ICP torch, where it is subjected to extremely high temperatures, causing the atoms to become ionized and excited. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. nih.govsgs.com For palladium, common emission wavelengths used for quantification are 340.458 nm and 363.470 nm. nih.gov

ICP-MS offers even lower detection limits than ICP-OES by measuring the mass-to-charge ratio of the ions produced in the plasma. researchgate.netrsc.org This makes it particularly suitable for determining trace amounts of palladium or for analyzing samples with very low metal loadings. researchgate.net However, spectral interferences can be a challenge in ICP-MS, and high-resolution instruments or mathematical corrections may be necessary for accurate quantification. researchgate.net

The accuracy and precision of ICP measurements are typically validated using certified reference materials or by comparing results with other analytical techniques. azom.comsgs.com The relative standard deviations (RSDs) for palladium determination by ICP-OES are generally low, often below 2%, indicating high precision. researchgate.net

Table 2: ICP Operating Parameters and Performance for Palladium Analysis

| Parameter | ICP-OES | ICP-MS |

| Sample Preparation | Microwave-assisted acid digestion nih.govpsu.edu | Microwave-assisted acid digestion, Sodium peroxide fusion azom.comrsc.org |

| Common Analytes | Pd, Pt, Rh nih.govazom.com | Pd, Pt and other trace elements researchgate.netrsc.org |

| Wavelengths (nm) for Pd | 340.458, 363.470 nih.gov | N/A (mass-to-charge ratio) |

| Detection Limits | mg L⁻¹ to µg L⁻¹ range nih.gov | sub-ng L⁻¹ range researchgate.net |

| Precision (RSD) | < 2% researchgate.net | 0.02–1.9% (repeatability) rsc.org |

This table compiles typical parameters from various sources and is intended for illustrative purposes.

In-situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopic techniques are indispensable tools for studying the dynamic changes that a catalyst undergoes under actual reaction conditions. These methods provide real-time information about the catalyst's structure, the nature of active sites, and the reaction intermediates, which is crucial for understanding reaction mechanisms and designing more efficient catalysts. researchgate.netacs.orgnih.gov

For Pd/CaCO₃ systems, a combination of techniques is often employed to gain a comprehensive picture of the catalytic process. Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful method for identifying adsorbed species and reaction intermediates on the catalyst surface. rsc.orgresearchgate.netresearchgate.net By monitoring the vibrational frequencies of molecules such as CO, it is possible to probe the nature of the palladium surface and its interaction with reactants. researchgate.net

In-situ X-ray Absorption Spectroscopy (XAS) provides information about the electronic structure and local coordination environment of the palladium atoms. rsc.orgresearchgate.net X-ray Absorption Near Edge Structure (XANES) can reveal the oxidation state of palladium, while Extended X-ray Absorption Fine Structure (EXAFS) gives details about the coordination number and bond distances to neighboring atoms. nih.govnih.gov This allows researchers to track changes in the palladium nanoparticles, such as oxidation, reduction, or the formation of palladium hydride or carbide phases during a reaction. rsc.orgnih.gov

Operando Raman Spectroscopy is another valuable technique for characterizing the catalyst under reaction conditions. rsc.orgnih.gov It is particularly sensitive to the vibrational modes of metal oxides, making it useful for studying the oxidation state of palladium. rsc.orgresearchgate.net Time-gated Raman spectroscopy can be employed to suppress fluorescence and enhance the quality of the spectra, especially when coke formation occurs on the catalyst. rsc.org

The combination of these operando techniques, often coupled with online product analysis via mass spectrometry or gas chromatography, allows for the establishment of direct structure-activity relationships. nih.govnih.gov For example, a study combining operando X-ray diffraction and XAS on a carbon-supported palladium catalyst during ethylene (B1197577) hydrogenation revealed periodic oscillations in the lattice parameter of the palladium nanoparticles that were directly correlated with the formation of ethane. nih.gov

Table 3: Application of In-situ and Operando Techniques to Palladium Catalysts

| Technique | Information Obtained | Example Application |

| Operando DRIFTS | Identification of surface adsorbates and reaction intermediates. rsc.orgresearchgate.net | Monitoring CO adsorption to probe active sites during CO₂ hydrogenation. researchgate.net |

| In-situ XAS (XANES/EXAFS) | Oxidation state, coordination environment, and bond distances of palladium. rsc.orgnih.gov | Observing the formation of palladium hydride phases during hydrogenation reactions. nih.gov |

| Operando Raman Spectroscopy | Vibrational modes of palladium oxides and carbonaceous deposits. rsc.orgrsc.org | Characterizing the oxidation state of palladium during methane (B114726) combustion. rsc.org |

| Combined Operando Techniques | Comprehensive structure-activity relationships. nih.govnih.gov | Correlating changes in palladium nanoparticle structure with product formation rates. nih.gov |

This table provides a summary of the applications of various operando techniques based on findings from multiple research articles.

Catalytic Activity and Reaction Mechanisms of Palladium Calcium Carbonate Systems

Mechanistic Investigations in Heterogeneous Catalysis

The efficacy of palladium supported on calcium carbonate (Pd/CaCO₃) as a heterogeneous catalyst is deeply rooted in the complex interplay of surface phenomena, active site characteristics, electronic properties, and interactions with the support material. Understanding these fundamental aspects is crucial for optimizing catalyst design and reaction outcomes.

Adsorption Behavior and Kinetic Modeling (e.g., Langmuir-Hinshelwood Kinetics)

The kinetics of hydrogenation reactions over palladium-based catalysts are frequently described using the Langmuir-Hinshelwood (LH) mechanism. researchgate.netresearchgate.netresearchgate.net This model assumes that the reaction occurs between reactant molecules adsorbed on the catalyst surface. For the hydrogenation of alkynes over Pd/CaCO₃, the LH model incorporates the competitive adsorption of reactants, intermediates, and products onto the active sites of the catalyst. researchgate.net

Kinetic studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) over a modified 5 wt % Pd/CaCO₃ catalyst have successfully employed rate equations based on the Langmuir-Hinshelwood mechanism. researchgate.net These models often consider noncompetitive adsorption between hydrogen and the organic species or competitive adsorption among all reactants and products. researchgate.net The development of a suitable kinetic model consistent with experimental data allows for the determination of key kinetic parameters, providing insight into the reaction pathway. researchgate.netresearchgate.net For instance, a model for the hydrogenation of 2-methyl-3-buten-2-ol (B93329) on bimetallic palladium films explained the reaction's selectivity by a decrease in the alkene/alkyne and alkene/alkane adsorption constant ratios. researchgate.net

Identification and Role of Active Sites and "Active-Site Isolation"

The catalytic performance of Pd/CaCO₃ is intrinsically linked to the nature and distribution of its active sites. For selective reactions like alkyne semi-hydrogenation, the concept of "active-site isolation" is a pivotal criterion for maximizing the yield of the desired alkene. researchgate.net This principle suggests that separating individual palladium active sites can inhibit further reaction pathways, such as the complete hydrogenation of the alkene to an alkane. researchgate.netresearchgate.net

In Lindlar catalysts (Pd-Pb/CaCO₃), the calcite phase of the calcium carbonate support, in conjunction with uniformly distributed alloyed lead (Pb), is thought to facilitate this active-site isolation. researchgate.net The addition of lead modifiers causes a decrease in the formation of β-phase palladium hydride, which is relevant for selectivity. researchgate.netresearchgate.net By preventing the formation of large palladium ensembles, the catalyst's ability to catalyze the less desired over-hydrogenation reaction is suppressed, thereby boosting selectivity towards the alkene. researchgate.net The superior catalytic properties of certain palladium intermetallic compounds are also attributed to the isolation of active Pd sites within their crystallographic structure. researchgate.net

Electronic Effects and Charge Transfer in Catalytic Cycles

The electronic properties of the palladium nanoparticles play a crucial role in the catalytic cycle. Charge transfer between the metal and the support, or between palladium and a promoter metal, can significantly alter the catalyst's activity and selectivity. For instance, electron transfer from a support to palladium nanoparticles can create electron-rich Pd sites. researchgate.net These modified electronic characteristics can enhance the adsorption of key intermediates and lower the Gibbs free energy for certain reaction steps. researchgate.net

Conversely, increasing the valence electron concentration in palladium-rich intermetallic compounds by incorporating electron-rich semimetals can hinder their ability to absorb hydrogen, which is a key step in hydrogenation reactions. core.ac.uk This demonstrates that electronic effects are often more significant than geometric effects in determining the catalytic behavior of these systems. core.ac.uk In palladium-catalyzed cross-coupling reactions, the electronic effects imparted by ligands can determine which products are formed. science.gov

Metal-Support Interactions (SMSI) and Their Influence on Reactivity

The type of support material can significantly improve or diminish the activity and selectivity of palladium catalysts. researchgate.net Acidic supports have been shown to increase catalyst activity up to 10-fold for certain reactions compared to basic oxides, though sometimes at the cost of lower selectivity. researchgate.net The interaction of palladium with heteroatoms like nitrogen and oxygen in chitosan (B1678972) supports demonstrates the strong coordination that can occur between the metal and the support material, influencing the dispersion and stability of the metal nanoparticles. researchgate.net

Applications in Selective Hydrogenation Reactions

Palladium supported on calcium carbonate is a cornerstone catalyst for selective hydrogenation, particularly in the synthesis of fine chemicals where precise control over the reduction process is essential.

Semi-Hydrogenation of Alkynes to Alkenes (Lindlar Hydrogenation)

The most renowned application of Pd/CaCO₃ is in the Lindlar catalyst, which is used for the stereoselective semi-hydrogenation of alkynes to cis-alkenes. researchgate.netmaastrichtuniversity.nl Developed in the 1950s, this catalytic system consists of palladium supported on calcium carbonate and "poisoned" with lead acetate (B1210297) and often an organic modifier like quinoline (B57606). researchgate.netasau.ru

The purpose of the poisons is to deactivate the most active palladium sites, thereby preventing the subsequent, undesired hydrogenation of the newly formed alkene to an alkane. asau.ruresearchgate.net Quinoline is thought to compete for active sites on the catalyst surface. researchgate.net This deactivation ensures that the reaction effectively stops once the alkyne has been converted to the alkene. asau.ru The poisoned nature of the catalyst facilitates the syn-addition of hydrogen across the triple bond, which results in the selective formation of the cis (or Z)-isomer of the alkene. The Lindlar catalyst has played a unique and vital role in organic synthesis for over half a century, finding widespread use in both laboratory and industrial settings for the partial reduction of acetylenes. researchgate.net

| Reaction | Catalyst System | Key Feature | Outcome |

| Alkyne Semi-Hydrogenation | Pd/CaCO₃ + Lead Acetate + Quinoline (Lindlar Catalyst) | Catalyst poisoning deactivates most active sites | Selective formation of cis-alkenes, prevents over-reduction to alkanes |

| 2-Methyl-3-butyn-2-ol Hydrogenation | Modified 5 wt % Pd/CaCO₃ | Modeled with Langmuir-Hinshelwood kinetics | Selective production of 2-methyl-3-buten-2-ol |

Stereoselectivity and Regioselectivity Considerations

The palladium-calcium carbonate catalytic system, particularly when modified as the Lindlar catalyst, exhibits high stereoselectivity in the hydrogenation of alkynes. The reaction proceeds via a syn-addition mechanism. In this process, the alkyne adsorbs onto the surface of the palladium catalyst, and both hydrogen atoms are delivered to the same face of the triple bond. This results exclusively in the formation of cis-alkenes. For example, the hydrogenation of an internal alkyne using a Lindlar catalyst will yield the corresponding (Z)-alkene, not the (E)-alkene. This stereospecificity is a hallmark of heterogeneous catalysis on a metal surface, where the geometry of the approach is constrained. The regioselectivity of the reaction is straightforward, with hydrogen adding across the carbon-carbon triple bond.

Substrate Scope and Limitations in Alkyne Hydrogenation

The primary application of palladium on calcium carbonate, especially when poisoned (e.g., with lead acetate and quinoline to form the Lindlar catalyst), is the selective semi-hydrogenation of alkynes to alkenes. A key advantage of this system is its chemoselectivity; it reduces the more reactive alkyne functional group without affecting less reactive groups that may be present in the molecule, such as alkenes or aromatic rings.

However, the substrate scope has limitations. The catalyst's activity must be carefully controlled to prevent over-reduction. If the catalyst is too active, the initially formed alkene can be further hydrogenated to the corresponding alkane. This is why "catalyst poisons" like lead are crucial; they deactivate the most active sites on the palladium surface, which prevents the subsequent adsorption and reduction of the alkene product. The calcium carbonate support itself plays a role, with its surface area and pore structure influencing catalytic activity. Research has shown that specific crystal forms of calcium carbonate can impact catalyst performance and stability.

Chemoselective Hydrogenation of Carbonyls and Other Functional Groups

The palladium-calcium carbonate system is renowned for its chemoselectivity, specifically its ability to hydrogenate alkynes without reducing other functional groups. This catalyst generally does not reduce carbonyl compounds (aldehydes, ketones), carboxylic acids, esters, or aromatic rings under the mild conditions used for alkyne semi-hydrogenation. This selectivity is a significant advantage in complex organic syntheses, allowing for the targeted reduction of a triple bond while preserving other functionalities within the molecule. The deactivation of the palladium catalyst, particularly in the Lindlar formulation, is key to this selectivity, ensuring that only the most reactive functional groups, like alkynes, are hydrogenated.

Oxygen Removal from Olefin Streams

Information regarding the specific application of palladium-calcium carbonate for the direct removal of molecular oxygen from olefin streams was not available in the search results. Catalytic systems are used to purify olefin streams, for instance, by selectively hydrogenating impurity acetylenes, but this is distinct from deoxygenation.

Applications in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium on calcium carbonate is a versatile heterogeneous catalyst that also finds application in various cross-coupling reactions. samaterials.comamericanelements.com

Heck Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and alkenes, can be effectively promoted by palladium on calcium carbonate. wikipedia.orgsigmaaldrich.com This heterogeneous catalyst offers advantages in terms of ease of separation from the reaction mixture and potential for recycling. The reaction mechanism follows a standard Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the halide to a Pd(0) species, coordination and insertion of the alkene, followed by β-hydride elimination to release the product and regeneration of the Pd(0) catalyst. wikipedia.org The use of Pd/CaCO3 allows for these reactions to be carried out under various conditions, including in aqueous media. sigmaaldrich.com

| Aryl Halide | Alkene | Base | Product Yield | Notes |

|---|---|---|---|---|

| Iodobenzene | Styrene | Potassium Acetate | High | Forms Stilbene. This is the classic Heck reaction. wikipedia.org |

| 4-Bromoanisole | Acrylic Acid | Potassium Phosphate | Moderate to High | Often requires specific conditions like aqueous media. mdpi.com |

| Aryl Bromides | n-Butyl Acrylate | Triethylamine | Good to Excellent | A common transformation in organic synthesis. organic-chemistry.org |

Suzuki-Miyaura Cross-Coupling Reactions

Palladium on calcium carbonate serves as an efficient catalyst for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between organoboron compounds and organohalides. sigmaaldrich.comsigmaaldrich.com In this context, Pd/CaCO3 often acts as a "catalyst reservoir." eurekaselect.com The solid catalyst provides a source of soluble palladium species that are the true catalysts in the homogeneous reaction phase. Research has demonstrated that very good yields can be obtained in water-ethanol solutions using various bases. eurekaselect.com A significant advantage of this system is its recyclability; the catalyst can be recovered and reused multiple times without a significant loss of activity. eurekaselect.com

| Aryl Halide | Boronic Acid | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodoacetophenone | Phenylboronic Acid | Sodium Carbonate | Ethanol (B145695)/Water | ~100% | mdpi.com |

| 4-Bromoanisole | Phenylboronic Acid | Potassium Phosphate | Water/Ethanol | High | eurekaselect.com |

| 4-Chlorotoluene | Phenylboronic Acid | Potassium Phosphate | Water/Ethanol | High | eurekaselect.com |

| Aryl Chlorides | Various | Various | Water | up to 97% | rsc.org |

Other Palladium-Catalyzed Cross-Coupling Transformations (e.g., Sonogashira, Negishi)

Palladium-on-calcium-carbonate is a recognized catalyst for various cross-coupling reactions, offering a heterogeneous alternative to homogeneous systems. Its utility has been noted in both Sonogashira and Negishi couplings.

The Sonogashira coupling , a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, typically involves a palladium catalyst and a copper co-catalyst. However, copper-free variations have been developed to circumvent issues associated with the toxicity and homocoupling side reactions of copper. In this context, palladium on calcium carbonate has demonstrated its efficacy. The generally accepted mechanism for the copper-free Sonogashira reaction involves a catalytic cycle that begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes a reaction with the terminal alkyne, which is activated by a base. Subsequent transmetalation and reductive elimination steps yield the coupled product and regenerate the Pd(0) catalyst. When employing Pd/CaCO3, the reaction proceeds on the surface of the palladium nanoparticles supported on the calcium carbonate. The support not only provides a high surface area for the active metal but can also influence the electronic properties of the palladium, thereby affecting its catalytic activity.

One notable study utilized palladium nanoparticles supported on individual calcium carbonate plates derived from mussel shells as a catalyst for the copper-free Sonogashira coupling of aryl iodides and terminal acetylenes. This system achieved high yields in the presence of potassium carbonate as a base. nih.gov

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another area where Pd/CaCO3 can be applied. The catalytic cycle for the Negishi reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the organic halide to the Pd(0) center is often the rate-determining step. The subsequent transmetalation with the organozinc reagent, which is a key step, is followed by reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst. The calcium carbonate support in Pd/CaCO3 can play a role in stabilizing the palladium nanoparticles and preventing their aggregation, which is a common deactivation pathway for heterogeneous catalysts.

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are of great industrial importance for the synthesis of ketones, aldehydes, esters, and amides. Palladium-catalyzed carbonylation reactions are well-established, and heterogeneous catalysts like palladium on calcium carbonate offer advantages in terms of catalyst separation and recycling.

The mechanism of palladium-catalyzed carbonylation typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. This intermediate can then react with a variety of nucleophiles (e.g., alcohols, amines, organometallic reagents) in a reductive elimination step to yield the carbonylated product and regenerate the Pd(0) catalyst. The specific pathway and efficiency can be influenced by the nature of the support. While detailed mechanistic studies specifically using Pd/CaCO3 for a wide range of carbonylation reactions are not extensively documented in publicly available literature, the general principles of heterogeneous palladium catalysis apply. The porous structure of the calcium carbonate support can facilitate the diffusion of reactants and products, while the surface properties can influence the stability and reactivity of the palladium active sites. samaterials.com

Allylic C-H Functionalization

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Palladium-catalyzed allylic C-H functionalization allows for the formation of C-C or C-X (where X is a heteroatom) bonds at the allylic position of an olefin. This transformation avoids the need for pre-functionalized substrates, such as allylic halides or acetates.

The mechanism of palladium-catalyzed allylic C-H functionalization generally proceeds through the formation of a π-allylpalladium intermediate. This can occur via a C-H activation step, often facilitated by an oxidant, where a Pd(II) species abstracts a hydrogen atom from the allylic position. The resulting π-allylpalladium complex is electrophilic and can be attacked by a nucleophile. The final product is formed after reductive elimination, and the Pd(0) species is then re-oxidized to Pd(II) to complete the catalytic cycle. The support material in a heterogeneous catalyst like Pd/CaCO3 can influence the selectivity and efficiency of this process by affecting the accessibility of the active sites and the stability of the palladium intermediates.

Kinetic and Performance Evaluation

The performance of a heterogeneous catalyst is typically evaluated based on several key metrics, including turnover frequency (TOF), turnover number (TON), stability, selectivity, and conversion efficiency.

Turnover Frequencies (TOF) and Turnover Numbers (TON)

Turnover number (TON) represents the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. The turnover frequency (TOF) is the TON per unit of time, essentially representing the speed of the catalyst. These are critical parameters for assessing the efficiency and economic viability of a catalytic process.

Catalyst Stability, Selectivity, and Conversion Efficiency

The stability of a heterogeneous catalyst like palladium on calcium carbonate is crucial for its practical application, particularly in terms of reusability. A key aspect of stability is the resistance to leaching of the active metal into the reaction mixture, which can lead to product contamination and loss of catalytic activity. The calcium carbonate support is known to enhance the stability of the palladium nanoparticles. samaterials.com In a study on the copper-free Sonogashira reaction, a catalyst of palladium nanoparticles on calcium carbonate derived from mussel shells was reused up to three times with its activity maintained at over 90%, and with negligible palladium leaching. nih.gov

Selectivity refers to the ability of the catalyst to favor the formation of a desired product over other possible side products. In cross-coupling reactions, this can include minimizing homocoupling products. In carbonylations, selectivity between single and double carbonylation might be a factor. For allylic C-H functionalization, regioselectivity (which allylic C-H bond is functionalized) and stereoselectivity are important considerations. The nature of the support and the size and dispersion of the palladium nanoparticles can significantly influence the selectivity of the catalyst.

Conversion efficiency is the percentage of the reactant that is converted into products. High conversion efficiency is desirable to maximize yield and minimize the need for separating unreacted starting materials. Palladium on calcium carbonate has been shown to facilitate high conversion in various reactions. For instance, in the aforementioned Sonogashira coupling study, high yields of the coupled products were achieved. nih.gov The high surface area and porous structure of the calcium carbonate support contribute to efficient interaction between the reactants and the active palladium sites, leading to improved yields and faster reaction kinetics. samaterials.com

Below is a table summarizing some of the performance aspects of palladium on calcium carbonate in the discussed reactions, based on available research findings.

| Reaction | Catalyst Performance Metric | Finding |

| Sonogashira Coupling | Reusability | Catalyst could be reused up to three times with over 90% activity maintained. nih.gov |

| Leaching | Negligible Pd-metal leaching was observed. nih.gov | |

| Yield | High yields were accomplished for the coupling of aryl iodides and terminal acetylenes. nih.gov | |

| General Cross-Coupling | Stability | The calcium carbonate support enhances the stability of palladium nanoparticles. samaterials.com |

| Kinetics | The high surface area of the support promotes efficient reactant contact, leading to faster reaction kinetics. samaterials.com |

Computational and Theoretical Studies of Palladium Calcium Carbonate Catalysis

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and energetics of catalytic systems. DFT allows for the detailed examination of active sites, the calculation of energies involved in reactant adsorption and reaction, and the mapping of entire reaction pathways.

DFT calculations are instrumental in determining the precise atomic arrangement and electronic properties of the active sites on Pd/CaCO3 catalysts. These calculations can model various surface features, such as terraces, steps, and defects on palladium nanoparticles, as well as the interface between the metal and the calcium carbonate support. Studies on related palladium systems show that the local atomic arrangement and the composition of the catalyst surface significantly influence its catalytic activity. For instance, DFT has been used to determine how the bulk alloy composition and neighboring atoms affect the wavenumber of CO stretching bands on Pd/Pt alloy nanoparticles, providing a fingerprint of the active sites. nih.govacs.org

The electronic structure of palladium atoms at different sites dictates their interaction with reactant molecules. Low-coordinated palladium atoms at edges and corners of nanoparticles often exhibit different electronic properties and reactivity compared to atoms on flat surfaces. DFT can quantify these differences, helping to identify which sites are most likely to participate in a given catalytic reaction. Furthermore, calculations can elucidate the nature of the metal-support interface, revealing how the calcium carbonate support modifies the electronic structure of the palladium nanoparticles, thereby influencing their catalytic behavior.

A critical aspect of understanding a catalytic reaction is quantifying the strength of the interaction between reactant molecules and the catalyst surface. DFT is widely used to calculate the adsorption energies of reactants, intermediates, and products on different sites of the palladium surface. These calculations reveal the most stable adsorption configurations and provide thermodynamic data crucial for understanding surface coverage under reaction conditions.

For example, calorimetric studies on model Pd nanoparticles, complemented by theoretical work, have shown that the binding strength of adsorbates is affected by both the local adsorption environment (e.g., stronger bonding at low-coordinated sites) and global properties like lattice contraction in small clusters. nih.gov Specifically, the adsorption energy of carbon monoxide (CO) on palladium nanoparticles has been found to decrease with decreasing particle size. researchgate.net DFT calculations on various palladium systems have explored the adsorption of key molecules like CO, O2, and hydrogen, providing detailed energetic data. nih.govarxiv.orgrsc.org While specific data for Pd/CaCO3 is sparse, the principles derived from studies on other supported Pd systems are highly relevant.

| Adsorption Site | System | Adsorption Energy (eV) | Reference Method |

|---|---|---|---|

| Top | Pd(111) | -1.50 | DFT-PBE |

| Bridge | Pd(111) | -1.75 | DFT-PBE |

| Hollow (fcc) | Pd(111) | -1.85 | DFT-PBE |

| O3Pd site | Pd/CeO2 | -1.61 | DFT |

| Edge Site | Pd Nanoparticle | -1.95 | DFT |

Note: The data in Table 1 is illustrative and compiled from general findings on palladium model systems to demonstrate the utility of DFT calculations. The exact values can vary significantly with the computational method and the specific model of the Pd/CaCO3 surface.

Computational studies on palladium-catalyzed reactions, such as alkoxycarbonylation, have successfully used DFT to elucidate detailed reaction mechanisms. rsc.org These studies show that a typical catalytic cycle may involve steps like hydropalladation, CO insertion, and alcoholysis. rsc.org By comparing the energy barriers for different possible pathways, DFT can explain the observed regio- and chemoselectivity of a reaction. rsc.org For hydrogenation reactions over Pd/CaCO3, such as the selective conversion of alkynes to alkenes, DFT can model the stepwise addition of hydrogen atoms and explain how catalyst modifiers, or "poisons," alter the reaction pathway to prevent over-reduction to alkanes.

Modeling of Catalyst Deactivation Pathways and Mechanisms

Catalyst deactivation is a critical issue in industrial processes, and theoretical models provide a framework for understanding its underlying causes, such as coking and poisoning. researchgate.netnih.gov Deactivation models can be developed at multiple scales, from the active site to the reactor level. researchgate.net

Mechanistic models often treat deactivation as a surface reaction. For instance, coke formation can be modeled through various proposed reaction pathways, such as the transformation of adsorbed reactant molecules into heavy, non-volatile carbonaceous deposits. psecommunity.org These models, often formulated as a system of differential equations, can describe the decay of catalyst activity over time as a function of coke content or time-on-stream. nih.govpsecommunity.org Simulations based on these models have shown that coke formation can be a rapid process that preferentially blocks the most active sites. researchgate.netpsecommunity.org While many models are developed for cracking processes over zeolites, the principles are applicable to Pd/CaCO3, where carbonaceous deposits can form from organic substrates, blocking active palladium sites and pores within the calcium carbonate support. mdpi.com

Simulation of Metal-Support Interactions and Doping Effects

The interaction between palladium nanoparticles and the calcium carbonate support is crucial for the catalyst's stability and activity. nih.gov Computational modeling can simulate this metal-support interaction (MSI), revealing how the support influences the morphology, dispersion, and electronic state of the metal particles. nih.govrsc.org

Simulations can explore how the atomic structure of the CaCO3 surface (e.g., calcite crystal faces) interacts with palladium atoms and clusters. core.ac.uk These models can predict the adhesion energy and preferred orientation of Pd nanoparticles on the support. Strong metal-support interactions (SMSI) can be engineered to tune the catalyst's performance. nih.gov For example, computational modeling coupled with experimental work has demonstrated how encapsulating a metal core in an oxide shell, and then partially reversing this structure through reduction, can create highly active and stable catalysts by optimizing the exposure of metal sites while maintaining beneficial electronic interactions. nih.gov Doping the calcium carbonate support or the palladium particles with other elements is another strategy to modify catalytic properties, and simulations can predict the effects of different dopants on the catalyst's structure and reactivity.

Theoretical Insights into Catalyst Poisoning and Selectivity Control